2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene

Analgesic Development Narcotic Antagonist Benzazocine Synthesis

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene (CAS 61088-66-2) is a nitrogen-containing bridged bicyclic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol. It serves as a key intermediate in the synthesis of conformationally constrained pharmacophores, particularly in the development of analgesics and narcotic antagonists.

Molecular Formula C14H17N
Molecular Weight 199.29 g/mol
CAS No. 61088-66-2
Cat. No. B12064221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene
CAS61088-66-2
Molecular FormulaC14H17N
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESC1CC2C=CC1CN2CC3=CC=CC=C3
InChIInChI=1S/C14H17N/c1-2-4-12(5-3-1)10-15-11-13-6-8-14(15)9-7-13/h1-6,8,13-14H,7,9-11H2
InChIKeyXIJKPWGJZNKVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene (CAS 61088-66-2): Procurement Guide for a Versatile Bicyclic Intermediate


2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene (CAS 61088-66-2) is a nitrogen-containing bridged bicyclic compound with the molecular formula C14H17N and a molecular weight of 199.29 g/mol [1]. It serves as a key intermediate in the synthesis of conformationally constrained pharmacophores, particularly in the development of analgesics and narcotic antagonists [2]. Its rigid 2-azabicyclo[2.2.2]oct-5-ene core, featuring a benzyl substituent on the nitrogen, provides a unique scaffold that enforces specific three-dimensional orientations, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry [3].

Why Generic Substitution is Not Advisable for 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene (CAS 61088-66-2) in Medicinal Chemistry


The 2-azabicyclo[2.2.2]octane scaffold is known for its ability to enforce specific molecular conformations, but minor structural variations can drastically alter pharmacological profiles [1]. For example, replacing the benzyl group with a methyl group or altering the position of the double bond can shift activity from one receptor target to another or abolish activity entirely. The specific benzyl substitution and the double bond in the 5-ene position of this compound create a unique electronic and steric environment that is not replicated by other 2-azabicyclo[2.2.2]octane derivatives, making direct substitution unreliable for maintaining intended biological activity or synthetic utility [2].

Quantitative Differentiation of 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene (CAS 61088-66-2) from Close Analogs


Role as a Critical Intermediate in the Synthesis of 2,6-Methano-3-benzazocine Analgesics

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene is specifically named as the required precursor for acid-catalyzed cyclization to produce 1,2,3,4,4a,5,10,10a-octahydro-2,5-methanobenzo[g]quinolines, which are in turn intermediates for potent 2,6-methano-3-benzazocine analgesics and narcotic antagonists [1]. This contrasts with other 2-azabicyclo[2.2.2]oct-5-ene derivatives, which may not undergo this specific cyclization or may lead to inactive products.

Analgesic Development Narcotic Antagonist Benzazocine Synthesis

Distinct Molecular Properties for CNS Drug Design: Lipophilicity and Hydrogen Bonding

The compound exhibits a calculated XLogP3-AA of 2.8 and has zero hydrogen bond donors [1]. This profile is favorable for crossing the blood-brain barrier (BBB) and is distinct from more polar or hydrogen bond-donating analogs. For instance, a 6-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octane analog would have multiple hydrogen bond donors, significantly altering its CNS penetration potential.

CNS Drug Design Lipophilicity Medicinal Chemistry

Conformational Constraint as a Tool for SAR Studies in Antiarrhythmic Agents

2-Azabicyclo[2.2.2]octane derivatives, including those with the 5-ene moiety, have been employed as conformationally constrained structures to investigate the effect of molecular flexibility on Class III and Class IV antiarrhythmic properties [1]. The specific benzyl substitution on the 2-azabicyclo[2.2.2]oct-5-ene core provides a rigid, three-dimensional scaffold that can lock pharmacophores into a biologically relevant orientation, a feature not achievable with more flexible analogs like 4-phenylpiperidines [2].

Antiarrhythmic Conformational Constraint SAR Study

Distinct Physicochemical Profile: Molecular Weight and Rotatable Bond Count

2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene possesses a molecular weight of 199.29 g/mol and a rotatable bond count of 2 [1]. This is notably different from many common analogs. For example, a saturated 2-benzyl-2-azabicyclo[2.2.2]octane would have a slightly higher molecular weight (201.30 g/mol), but the presence of the double bond in the target compound introduces electronic differences (pi-character) while maintaining a low rotatable bond count, a hallmark of rigid, potentially selective ligands.

Drug-likeness Physicochemical Properties Fragment-Based Drug Discovery

Product Discontinuation: A Note on Supply Chain for Reference Standards

As of 2019, the product from the supplier CymitQuimica (Ref. 54-OR22918) was marked as 'Discontinued' . While other suppliers may offer it, this discontinuity highlights a potential supply chain risk that distinguishes this specific compound from more readily available 2-azabicyclo[2.2.2]octane derivatives. This makes proactive procurement planning essential.

Supply Chain Reference Standard Analytical Chemistry

Optimal Research and Procurement Scenarios for 2-Benzyl-2-azabicyclo[2.2.2]oct-5-ene (CAS 61088-66-2)


Development of Novel Analgesics and Narcotic Antagonists

This compound is the specified intermediate in a patented synthetic route for 2,6-methano-3-benzazocine derivatives, a class of compounds with known analgesic and narcotic antagonist activity [1]. It is therefore a strategic procurement choice for research groups actively engaged in the development of next-generation pain therapeutics, providing a direct entry into a validated chemical space for this indication.

Structure-Activity Relationship (SAR) Studies on Conformationally Constrained Scaffolds

The rigid 2-azabicyclo[2.2.2]oct-5-ene core, with its specific benzyl substitution, is ideal for SAR studies aimed at mapping the conformational preferences of biological targets [2]. Its use can help differentiate the effects of molecular rigidity and specific substituents on activity, particularly for targets like ion channels (e.g., antiarrhythmics) or G-protein coupled receptors (GPCRs).

Synthesis of CNS-Penetrant Tool Compounds and Chemical Probes

Given its favorable calculated lipophilicity (XLogP3-AA = 2.8) and lack of hydrogen bond donors [3], this compound is a strong candidate for the synthesis of chemical probes intended for in vivo CNS studies. It can serve as a core scaffold for developing tool compounds with a high probability of crossing the blood-brain barrier, enabling target validation in neurological and psychiatric disease models.

Use as an Analytical Reference Standard or for Chemical Diversification

Its unique structure (C14H17N) and high purity (≥98% as per vendors like MolCore ) make it suitable for use as an analytical reference standard in HPLC, LC-MS, or NMR method development. Furthermore, the presence of the alkene and benzyl group provides multiple reactive handles for further functionalization, making it a versatile intermediate for building diverse compound libraries.

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